Ethyl 2-(6-amino-5-cyano-4-cyclohex-3-en-1-yl-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate
Overview
Description
Ethyl [6-amino-5-cyano-4-(3-cyclohexen-1-yl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles This compound is characterized by its unique structure, which includes a pyrano[2,3-c]pyrazole core, a cyano group, and a cyclohexenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-amino-5-cyano-4-cyclohex-3-en-1-yl-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate typically involves a multi-component reaction. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate in the presence of a catalyst. This reaction is usually carried out under solvent-free conditions at room temperature, which makes it an environmentally friendly process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl [6-amino-5-cyano-4-(3-cyclohexen-1-yl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrano derivatives, and amino compounds.
Scientific Research Applications
Ethyl [6-amino-5-cyano-4-(3-cyclohexen-1-yl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-amino-5-cyano-4-cyclohex-3-en-1-yl-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-5-cyano-2-methyl-4-(3-thienyl)-4H-pyran-3-carboxylate
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Uniqueness
Ethyl [6-amino-5-cyano-4-(3-cyclohexen-1-yl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate is unique due to its cyclohexenyl substituent, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-(6-amino-5-cyano-4-cyclohex-3-en-1-yl-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-2-23-13(22)8-12-15-14(10-6-4-3-5-7-10)11(9-18)16(19)24-17(15)21-20-12/h3-4,10,14H,2,5-8,19H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGVEESWVXKIEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C2C(C(=C(OC2=NN1)N)C#N)C3CCC=CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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